5,7-Diethoxythieno[3,2-b]pyridine
Description
Properties
Molecular Formula |
C11H13NO2S |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
5,7-diethoxythieno[3,2-b]pyridine |
InChI |
InChI=1S/C11H13NO2S/c1-3-13-9-7-10(14-4-2)12-8-5-6-15-11(8)9/h5-7H,3-4H2,1-2H3 |
InChI Key |
HBDJIQUZUQPJJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC2=C1SC=C2)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,7-Diethoxythieno[3,2-b]pyridine typically involves multicomponent reactions and cyclocondensation processes. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with various aldehydes and alkylating agents in the presence of a base . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5,7-Diethoxythieno[3,2-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium ethoxide, hydrogen sulfide, and various aldehydes . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aldehydes can lead to the formation of substituted thienopyridine derivatives .
Scientific Research Applications
5,7-Diethoxythieno[3,2-b]pyridine has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has shown potential as an anticancer and neurotropic agent . Its unique structure allows it to interact with various molecular targets, making it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of 5,7-Diethoxythieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the GABA A receptor, leading to its inhibitory effects . The compound’s structure allows it to form stable complexes with these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 5,7-Diethoxythieno[3,2-b]pyridine with structurally related thieno[3,2-b]pyridine derivatives:
*Calculated based on molecular formula.
Substituent Effects on Bioactivity
- Antitumor Activity : Methoxy-substituted di(hetero)arylethers (e.g., meta-methoxy derivatives) exhibited significant growth inhibition (GI₅₀) against NCI-H460 lung cancer cells, while fluorinated analogs were inactive. Ethoxy groups, being bulkier, may alter cell penetration or target binding .
- Conversely, electron-withdrawing Cl groups reduce electron density, affecting redox properties .
- Ethoxy derivatives may follow similar trends but require empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
